2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol
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Overview
Description
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxy-4-nitrophenol with 4-methylsulfanylaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the anilino group can interact with protein active sites .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitroaniline: Shares the nitro and methoxy groups but lacks the methylsulfanylanilino group.
4-methoxyphenylamine: Contains the methoxy and anilino groups but lacks the nitro and methylsulfanyl groups.
Uniqueness
The presence of the methylsulfanylanilino group, in particular, differentiates it from other similar compounds and contributes to its specific properties and uses .
Properties
IUPAC Name |
2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-10(7-13(15(14)18)17(19)20)9-16-11-3-5-12(22-2)6-4-11/h3-8,16,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZEGDDMVMQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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